3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one, commonly referred to as BAQ, is a synthetic organic compound belonging to the quinoline family. This compound features a quinoline core with a benzylamino-methyl substituent at the 3-position and an ethoxy group at the 6-position. Its molecular formula is and it has a molecular weight of approximately 308.37 g/mol .
Quinoline derivatives, including BAQ, are recognized for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. The unique combination of functional groups in BAQ contributes to its potential efficacy in therapeutic applications.
The chemical behavior of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one can be characterized by several key reactions:
These reactions highlight the compound's versatility and potential for further functionalization.
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one exhibits a range of biological activities:
These biological activities underline the importance of BAQ in pharmaceutical research.
The synthesis of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one can be achieved through several methods:
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure of synthesized compounds.
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one has several notable applications:
Studies on 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one have focused on its interactions with various molecular targets:
These interaction studies are essential for elucidating the mechanisms underlying its biological effects.
Several compounds share structural similarities with 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quinoline | Basic structure without substituents | Simplest form; serves as a parent compound |
| Chloroquine | Contains a similar quinoline core; known antimalarial | Well-established therapeutic use |
| Quinacrine | Similar structure but different substituents | Another antimalarial; distinct pharmacological profile |
| 7-(Benzylamino)-6-methylquinolin | Contains methyl group at position 6 | Variations in substituents affect biological activity |
The uniqueness of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one lies in its specific substituents that confer distinct biological activities and enhance pharmacokinetic properties compared to these similar compounds.